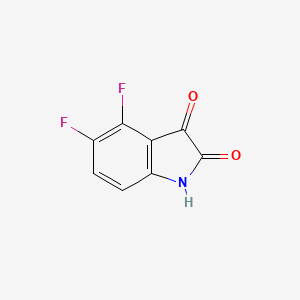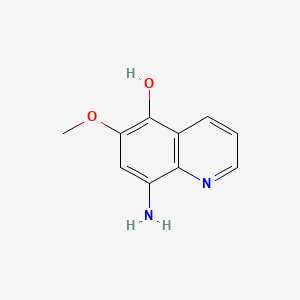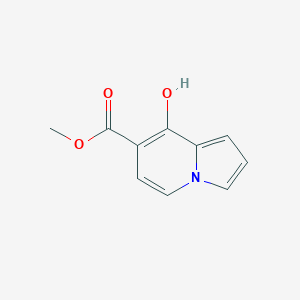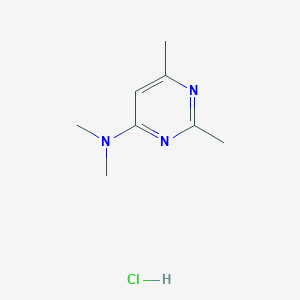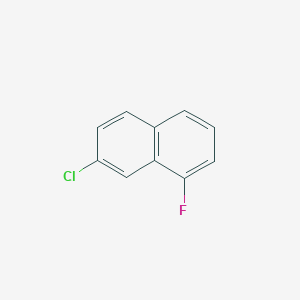
7-Chloro-1-fluoronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-Chloro-1-fluoronaphthalene is an organofluorine compound derived from naphthalene It is characterized by the presence of a chlorine atom at the seventh position and a fluorine atom at the first position on the naphthalene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-1-fluoronaphthalene typically involves the fluorination of 7-chloronaphthalene. One common method is the reaction of 7-chloronaphthalene with a fluorinating agent such as Selectfluor. The reaction is usually carried out in an inert solvent like dichloromethane under controlled temperature conditions to ensure selective fluorination.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yield and purity of the product. Safety measures are crucial due to the hazardous nature of the reagents involved.
Analyse Chemischer Reaktionen
Types of Reactions
7-Chloro-1-fluoronaphthalene can undergo various types of chemical reactions, including:
Nucleophilic Substitution: The fluorine atom can be replaced by nucleophiles such as amines or thiols.
Electrophilic Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration or sulfonation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium amide or thiolates in polar aprotic solvents such as dimethyl sulfoxide.
Electrophilic Substitution: Reagents like nitric acid for nitration or sulfuric acid for sulfonation.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of 7-chloro-1-aminonaphthalene or 7-chloro-1-thionaphthalene.
Electrophilic Substitution: Formation of 7-chloro-1-nitronaphthalene or 7-chloro-1-sulfonaphthalene.
Oxidation: Formation of 7-chloro-1-naphthoquinone.
Reduction: Formation of 7-chloro-1-dihydronaphthalene.
Wissenschaftliche Forschungsanwendungen
7-Chloro-1-fluoronaphthalene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 7-Chloro-1-fluoronaphthalene depends on the specific reactions it undergoes. In nucleophilic substitution reactions, the fluorine atom is displaced by a nucleophile, forming a new bond with the aromatic ring. In electrophilic substitution reactions, the aromatic ring acts as a nucleophile, attacking the electrophile and forming a new substituted product. The molecular targets and pathways involved vary depending on the specific application and reaction conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Fluoronaphthalene: Lacks the chlorine atom at the seventh position.
7-Chloronaphthalene: Lacks the fluorine atom at the first position.
1-Chloro-2-fluoronaphthalene: Has both chlorine and fluorine atoms but at different positions.
Uniqueness
7-Chloro-1-fluoronaphthalene is unique due to the specific positioning of the chlorine and fluorine atoms on the naphthalene ring. This unique structure imparts distinct chemical properties and reactivity patterns, making it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C10H6ClF |
|---|---|
Molekulargewicht |
180.60 g/mol |
IUPAC-Name |
7-chloro-1-fluoronaphthalene |
InChI |
InChI=1S/C10H6ClF/c11-8-5-4-7-2-1-3-10(12)9(7)6-8/h1-6H |
InChI-Schlüssel |
JEGHULKXXQLKRK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C(C=C2)Cl)C(=C1)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


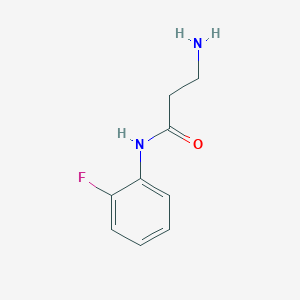
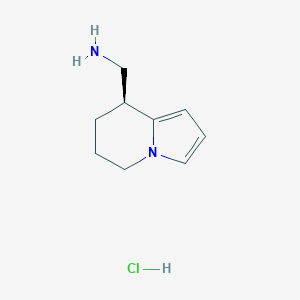
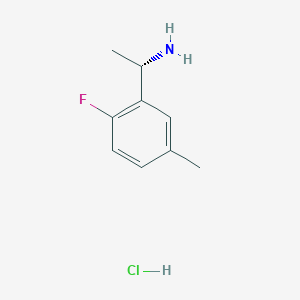

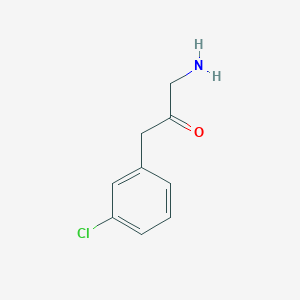


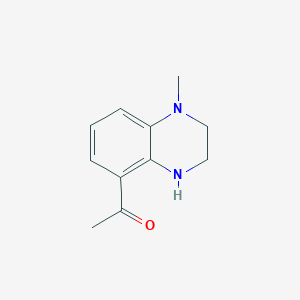
![1-(7-Methoxy-1H-pyrazolo[3,4-c]pyridin-1-yl)ethan-1-one](/img/structure/B15070749.png)
